1,3-Diethylbenzene
Overview
Description
1,3-Diethylbenzene is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor. This compound is one of the three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene. This compound is primarily used as a solvent and as an intermediate in organic synthesis .
Scientific Research Applications
1,3-Diethylbenzene has several scientific research applications, including:
Analytical Chemistry: Used as an analytical reference standard for the analysis of complex mixtures such as white spirit samples and crude oils.
Environmental Science: Employed in the analysis of outdoor air samples to monitor volatile organic compounds (VOCs).
Food Science: Utilized in the analysis of virgin olive oils by gas chromatography.
Industrial Applications: Used as a solvent and as an intermediate in the synthesis of other organic compounds.
Safety and Hazards
Mechanism of Action
1,3-Diethylbenzene is an aromatic hydrocarbon
Mode of Action
The mode of action of this compound is likely related to its electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (like a benzene ring) is replaced by an electrophile.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-Diethylbenzene are not well-studied. It is known that benzene derivatives can interact with various biomolecules. For instance, some benzene derivatives can bind to enzymes and proteins, altering their function
Cellular Effects
The cellular effects of this compound are not well-documented. Benzene and its derivatives are known to have various effects on cells. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is known that benzene and its derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is important to understand the threshold effects, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that benzene and its derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Understanding how this compound is transported and distributed, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is crucial .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:
Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]
Formation of this compound: Ethylbenzene further reacts with ethylene to form this compound. [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of shape-selective zeolite catalysts to achieve high selectivity for the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reagents such as hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkane derivatives
Comparison with Similar Compounds
1,2-Diethylbenzene: Another isomer of diethylbenzene with ethyl groups at the 1 and 2 positions.
1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.
Ethylbenzene: A related compound with a single ethyl group attached to the benzene ring.
Xylenes (o-xylene, m-xylene, p-xylene): Compounds with two methyl groups attached to the benzene ring.
Uniqueness of 1,3-Diethylbenzene: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the ethyl groups influences the compound’s boiling point, density, and reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1,3-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZYIJIWUTJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022003 | |
Record name | 1,3-Diethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
Record name | 1,3-Diethylbenzene | |
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Boiling Point |
181.1 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Flash Point |
56 °C | |
Record name | 1,3-Diethylbenzene | |
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Solubility |
Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Density |
0.8602 @ 20 °C/4 °C | |
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Vapor Pressure |
1.13 [mmHg], 1.20 mm Hg @ 25 °C | |
Record name | 1,3-Diethylbenzene | |
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Mechanism of Action |
It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/ | |
Record name | 1,3-DIETHYLBENZENE | |
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Impurities |
Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes. | |
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CAS No. |
141-93-5, 68584-01-0 | |
Record name | 1,3-Diethylbenzene | |
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Record name | 1,3-Diethylbenzene | |
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Record name | Benzene, ethylated | |
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Record name | m-Diethylbenzene | |
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Record name | Benzene, 1,3-diethyl- | |
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Record name | 1,3-Diethylbenzene | |
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Record name | m-diethylbenzene | |
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Record name | 1,3-DIETHYLBENZENE | |
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Melting Point |
-83.9 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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